Product packaging for 1-Cyclobutylcyclobutene(Cat. No.:CAS No. 58372-37-5)

1-Cyclobutylcyclobutene

Cat. No.: B14616321
CAS No.: 58372-37-5
M. Wt: 108.18 g/mol
InChI Key: IOMTYJMCCGAODT-UHFFFAOYSA-N
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Description

1-Cyclobutylcyclobutene (CID 556361) is a bicyclic hydrocarbon of significant interest in medicinal chemistry and organic synthesis due to its incorporation of strained cyclobutane and cyclobutene rings . The cyclobutane ring is known for its unique puckered three-dimensional structure and high strain energy (approximately 26.3 kcal·mol⁻¹), which can be strategically leveraged in drug design . This ring system is increasingly employed in small-molecule drug candidates to confer favorable properties such as conformational restriction , which reduces the entropic penalty upon binding to a biological target, and the reduction of molecular planarity , which can improve solubility and physicochemical profiles . Researchers utilize this compound and its derivatives as key intermediates and scaffolds. Applications include serving as an aryl bioisostere to replace flat aromatic rings, potentially leading to enhanced binding affinity and metabolic stability . Its structure is also valuable for filling hydrophobic pockets in enzyme binding sites and for directing key pharmacophore groups into optimal spatial orientations for target engagement . The compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B14616321 1-Cyclobutylcyclobutene CAS No. 58372-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58372-37-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1-cyclobutylcyclobutene

InChI

InChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h3,8H,1-2,4-6H2

InChI Key

IOMTYJMCCGAODT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CCC2

Origin of Product

United States

Synthetic Methodologies for Cyclobutene Scaffolds and Analogous Derivatives

[2+2] Cycloaddition Strategies

The [2+2] cycloaddition, a reaction involving the combination of two unsaturated molecules to form a four-membered ring, stands as one of the most direct and atom-economical methods for synthesizing cyclobutene (B1205218) and cyclobutane (B1203170) derivatives. acs.orgnih.gov This strategy has been extensively studied and developed under various reaction conditions. nih.gov

Thermal [2+2] Cycloadditions for Four-Membered Ring Formation

Thermal [2+2] cycloadditions involve the formation of a four-membered ring from two unsaturated components, such as alkenes or alkynes, through the application of heat. fiveable.me These reactions are notable for their ability to create complex cyclic structures, which are key intermediates in materials science and drug development. fiveable.me However, according to orbital symmetry rules, the concerted suprafacial-suprafacial [2+2] cycloaddition is thermally "forbidden," often leading to stepwise mechanisms or requiring highly strained or activated substrates. wikipedia.orgrsc.org An exception is the cycloaddition of ketenes and allenes with alkenes, which can proceed through a concerted, suprafacial-antarafacial pathway. wikipedia.org

A notable application involves intramolecular allenyne [2+2] cycloadditions, which can be facilitated by microwave irradiation to construct complex polycyclic systems. nih.gov For instance, certain 1-allenyl-2-propargyl-substituted cyclopentanol (B49286) derivatives undergo facile intramolecular [2+2] cycloaddition at high temperatures to form tricyclic 5-6-4 ring systems. nih.gov The high energy of strained intermediates, such as trans-cycloheptene generated via photocatalysis, can also be harnessed to drive classically forbidden thermal [2+2] cycloadditions with other ground-state alkenes. rsc.org

Reaction TypeSubstratesConditionsKey Features
Intramolecular Allenyne Cycloaddition1-allenyl-2-propargyl-cyclopentanol derivativesMicrowave, 210 °CForms tricyclic 5-6-4 ring systems. nih.gov
Strain-Release Cycloadditioncis-Cycloheptenes + various cycloalkenesIridium-based photocatalyst, visible lightGenerates a highly strained trans-cycloheptene intermediate that undergoes thermal [2+2] cycloaddition. rsc.org

Photochemical [2+2] Cycloadditions utilizing Modern Technologies (e.g., LED, Visible-Light Catalysis)

Photochemical [2+2] cycloadditions are a powerful and widely used method for synthesizing cyclobutane and cyclobutene rings. researchgate.netacs.org This approach involves the excitation of an alkene to a higher energy state using light, which then reacts with a ground-state alkene. acs.org Historically, these reactions utilized high-energy UV radiation from mercury lamps, which can cause side reactions and pose safety risks. almacgroup.com

Modern advancements have shifted towards more energy-efficient and selective technologies, such as light-emitting diodes (LEDs) and visible-light catalysis. almacgroup.comrsc.org LEDs offer narrow emission spectra, allowing for precise energy input and minimizing undesired side reactions. almacgroup.com They have been successfully integrated into continuous-flow reactors for the scalable synthesis of cyclobutenes from maleimides and alkynes, using UV-A light (e.g., 365 nm). almacgroup.com

Visible-light photocatalysis provides another mild and efficient route. nih.gov This can be achieved through:

Energy Transfer (EnT): A photosensitizer is excited by visible light and transfers its energy to an alkene, promoting it to a triplet state which then undergoes cycloaddition. nih.gov

Photoredox Catalysis: An excited photocatalyst engages in single-electron transfer (SET) with an alkene to form a radical ion, which then initiates the cycloaddition cascade. nih.gov

These modern methods have expanded the scope of photochemical [2+2] cycloadditions, enabling reactions with a wider range of substrates, including electron-deficient styrenes, under milder conditions. nih.gov

TechnologyCatalyst/SensitizerSubstratesWavelengthAdvantages
LED in Flow Reactor None (direct excitation)Maleimides + Alkynes365 nm (UV-A)Scalable, energy-efficient, high yields, short residence times. almacgroup.com
Visible-Light Catalysis Organic photocatalyst (e.g., 4CzIPN)Electron-deficient styrenesVisible LightTolerates electron-withdrawing groups, mild conditions. nih.gov
Visible-Light Catalysis None (direct excitation)1-aryl-2-nitroethenes + Olefins419 nm or 424 nmCatalyst-free, utilizes visible light directly. rsc.org

Metal-Catalyzed [2+2] Cycloadditions (e.g., Cobalt, Rhodium, Gold, Nickel Catalysis)

Transition metal catalysis significantly broadens the scope and improves the selectivity of [2+2] cycloadditions between alkynes and alkenes. organic-chemistry.org Various metals have been employed to facilitate this transformation, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Gold Catalysis: Cationic gold(I) complexes are highly effective at activating alkynes. organic-chemistry.orgnih.gov Sterically hindered Au(I) catalysts can promote regioselective intermolecular [2+2] cycloadditions of terminal alkynes with alkenes. organic-chemistry.org Gold catalysis also enables efficient reactions between chloroalkynes and unactivated alkenes. organic-chemistry.org

Cobalt Catalysis: Earth-abundant cobalt catalysts, combined with readily synthesized ligands, have been used for a broadly applicable enantioselective [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives. nih.gov

Rhodium Catalysis: Rhodium catalyst systems, such as those involving 8-quinolinolato rhodium/phosphine, can catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes, yielding cyclobutenes with high yields and complete regioselectivity. organic-chemistry.org

Nickel Catalysis: Nickel-based catalysts have been employed for enyne–ene [2+2] cycloadditions to generate fully carbon-substituted cyclobutenes. acs.org

These metal-catalyzed methods often proceed under milder conditions than thermal variants and can provide access to cyclobutene structures that are difficult to obtain otherwise. organic-chemistry.org

Enantioselective [2+2] Cycloadditions for Chiral Cyclobutene Derivatives

The synthesis of chiral, enantioenriched cyclobutenes is of great importance, as these structures serve as valuable building blocks for complex molecules. researchgate.netresearchgate.net Enantioselective [2+2] cycloadditions have emerged as a powerful strategy to achieve this, primarily through the use of chiral catalysts. researchgate.netnih.gov

Significant progress has been made using various catalytic systems:

Gold Catalysis: Chiral non-C2 symmetrical Josiphos digold(I) complexes have been successfully used as catalysts for the enantioselective intermolecular [2+2] cycloaddition of terminal alkynes and alkenes. nih.gov

Cobalt Catalysis: Chiral ligands paired with cobalt catalysts have enabled a broadly applicable enantioselective [2+2] cycloaddition, producing over 50 different cyclobutenes with high enantioselectivities (86–97% ee). nih.gov

Brønsted Acid Catalysis: Chiral Brønsted acids, such as N-triflyl phosphoramide (B1221513), can catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes into chiral cyclobutenes with excellent regio- and enantiocontrol. dicp.ac.cn

Dual Catalysis: A dual iridium/nickel-catalyzed photoredox system has been developed for the enantioselective desymmetrization of prochiral 1,2-dibromocyclobutene imides, allowing for the synthesis of diverse 1,2,3,4-tetrasubstituted cyclobutenes from a common chiral intermediate. nih.gov

These methods provide access to a wide array of optically active cyclobutene derivatives, which are crucial for the synthesis of bioactive natural products and pharmaceuticals. researchgate.netnih.gov

Catalytic SystemCatalyst/LigandSubstratesKey Feature
Gold Catalysis Josiphos digold(I) complexesTerminal alkynes + AlkenesFirst general enantioselective synthesis via this method. nih.gov
Cobalt Catalysis Chiral ligands with CobaltWide variety of alkynes + Alkenyl derivativesBroad scope, high enantioselectivity (86-97% ee). nih.gov
Brønsted Acid Catalysis N-triflyl phosphoramideBicyclo[1.1.0]butanesOrganocatalytic isomerization to chiral cyclobutenes. dicp.ac.cn
Dual Photoredox Catalysis Iridium/Nickel catalystsProchiral 1,2-dibromocyclobutene imidesDesymmetrization to form versatile chiral scaffolds. nih.gov

Ring Expansion and Contraction Reactions in Cyclobutene Synthesis

Besides cycloadditions, the rearrangement of smaller ring systems offers an alternative and powerful route to cyclobutene scaffolds. These strategies leverage the release of ring strain to drive the formation of the four-membered ring.

Ring Expansion of Cyclopropyl (B3062369) Derivatives (e.g., Cyclopropyl N-Tosylhydrazone)

The ring expansion of cyclopropyl derivatives, particularly through carbene intermediates, is a well-established method for synthesizing cyclobutenes. organic-chemistry.orgacs.org The rearrangement of a cyclopropylcarbene to a cyclobutene is a thermodynamically favorable process. acs.org

A highly effective modern application of this strategy is the rhodium(II)-catalyzed ring expansion of cyclopropyl N-tosylhydrazones. organic-chemistry.orgthieme-connect.com In this reaction, the N-tosylhydrazone serves as a precursor to a diazo compound in situ, which then forms a rhodium carbene intermediate. thieme-connect.com This intermediate undergoes a 1,2-aryl or -alkyl shift, leading to the expansion of the three-membered ring to form a 1-substituted cyclobutene. organic-chemistry.org

This method offers several advantages:

Straightforward Access: It provides a direct route to monosubstituted cyclobutenes from readily available cyclopropyl ketones. organic-chemistry.orgthieme-connect.com

Mild Conditions: The reaction proceeds under mild conditions, typically using Rh₂(OAc)₄ as the catalyst at moderate temperatures (e.g., 70 °C). organic-chemistry.org

Broad Scope: The reaction tolerates a wide range of functional groups on the migrating aryl or alkyl group. organic-chemistry.org

The resulting cyclobutenes can be further functionalized, for example, through hydroboration-oxidation to yield cyclobutanols or hydrogenation to give cyclobutanes. organic-chemistry.org

PrecursorCatalystIntermediateProduct
Cyclopropyl N-TosylhydrazoneRh₂(OAc)₄Rhodium(II) Carbene1-Substituted Cyclobutene

Ring Contraction Strategies (e.g., from Pyrrolidines, via Nitrogen Extrusion)

A significant strategy for synthesizing cyclobutane frameworks, which are direct precursors to cyclobutenes, involves the ring contraction of readily available five-membered heterocycles like pyrrolidines. acs.orgtu-dortmund.de This approach is particularly noted for its ability to produce multi-substituted cyclobutanes with a high degree of stereocontrol. nih.govchemistryviews.org

The core of this transformation is a nitrogen extrusion process. nih.gov The reaction is typically initiated by treating the pyrrolidine (B122466) derivative with a hypervalent iodine(III) reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate. chemistryviews.org This generates a reactive iodonitrene species in situ. chemistryviews.org The proposed mechanism involves the following key steps:

Electrophilic Amination : The iodonitrene species reacts with the secondary amine of the pyrrolidine ring in an electrophilic amination step. nih.govnih.gov

Formation of 1,1-Diazene : This amination leads to the formation of a highly reactive 1,1-diazene intermediate. nih.govchemistryviews.org

Nitrogen Extrusion and Biradical Formation : The 1,1-diazene intermediate readily extrudes molecular nitrogen (N₂), generating a 1,4-biradical species. nih.govacs.org

Ring Closure : The final step is a rapid carbon-carbon bond formation from the singlet 1,4-biradical, which collapses to form the thermodynamically more stable cyclobutane ring. acs.orgnih.gov

A crucial feature of this method is its stereospecificity. The configuration of the stereocenters in the starting pyrrolidine is retained in the final cyclobutane product. nih.govnih.gov This stereoretention is attributed to the rapid C-C bond formation from the singlet biradical intermediate, which occurs faster than radical rotation that would lead to stereochemical scrambling. acs.orgacs.org Density Functional Theory (DFT) studies have supported this mechanism, identifying the concerted, homolytic cleavage of the two C-N bonds as the rate-determining step. acs.org

This methodology has proven effective for a range of polysubstituted pyrrolidines and has been successfully applied in the concise synthesis of natural products containing the cyclobutane motif, such as piperarborenine B. nih.govchemistryviews.org

Oxidative Ring Contraction of Cyclobutenes to Cyclopropylketones

While not a method for synthesizing the cyclobutene ring itself, the oxidative ring contraction of cyclobutenes into cyclopropylketones (CPKs) is a significant transformation of this scaffold. acs.org This reaction provides a direct route to highly functionalized cyclopropane (B1198618) derivatives, which are valuable pharmacophores in medicinal chemistry. acs.orgorganic-chemistry.org

This novel rearrangement can be achieved under mild conditions using an oxidizing agent, with meta-chloroperoxybenzoic acid (mCPBA) being particularly effective. organic-chemistry.orgorganic-chemistry.org The reaction is tolerant of a wide array of functional groups and proceeds at room temperature. organic-chemistry.org

Mechanistic investigations, supported by computational studies, have revealed several potential pathways. acs.orgorganic-chemistry.org A favored mechanism involves the following stages:

Epoxidation : The cyclobutene double bond is first epoxidized by the oxidant (e.g., mCPBA) to form a cyclobutene oxide intermediate. acs.org

Rearrangement : This epoxide intermediate then undergoes a Meinwald-type rearrangement, which involves the migration of a carbon bond, leading to the contraction of the four-membered ring into a three-membered ring and the formation of the ketone. acs.org

An alternative pathway suggests the formation of a dioxirane (B86890) intermediate under atmospheric oxygen conditions, which then facilitates the transformation. acs.org The reaction's efficiency and functional group tolerance make it a valuable tool for converting cyclobutene scaffolds into different strained-ring systems. acs.orgresearchgate.net

OxidantSubstrateProductConditionsReference
mCPBA / AirSubstituted CyclobutenesCyclopropylketonesRoom Temperature organic-chemistry.orgorganic-chemistry.org
AirChiral CyclobuteneChiral CyclopropylketoneThermal acs.org

Rearrangement-Based Syntheses of Cyclobutene Cores

Pericyclic reactions, particularly electrocyclic and sigmatropic rearrangements, are fundamental and powerful methods for the stereospecific synthesis of cyclobutene frameworks.

Electrocyclic Ring Closures (e.g., from 1,3-Butadienes)

The 4π-electrocyclic ring closure of 1,3-butadienes is a classic and well-studied method for forming the cyclobutene ring. masterorganicchemistry.com This reversible reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. pitt.edu The stereochemical outcome of the reaction is highly dependent on whether the reaction is induced by heat or by light (photochemical activation). jove.comic.ac.uk

Thermal Conditions : Under thermal conditions (heating), the 4π-electron system of the 1,3-butadiene (B125203) undergoes a conrotatory ring closure. masterorganicchemistry.comic.ac.uk In this process, the substituents at the termini of the diene system (C1 and C4) rotate in the same direction (both clockwise or both counter-clockwise) during C-C sigma bond formation. pitt.eduresearchgate.net This motion preserves the symmetry of the Highest Occupied Molecular Orbital (HOMO) in the ground state. pitt.edu

Photochemical Conditions : Under photochemical conditions (irradiation with UV light), an electron is promoted from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), which becomes the new HOMO of the excited state. masterorganicchemistry.comyoutube.com The symmetry of this new HOMO dictates that the ring closure must proceed in a disrotatory fashion, where the terminal substituents rotate in opposite directions. jove.comifasonline.com

This predictable stereospecificity makes electrocyclization a highly valuable tool for synthesizing specific stereoisomers of substituted cyclobutenes. ic.ac.uk The reverse reaction, the electrocyclic ring-opening of cyclobutene to 1,3-butadiene, is also common, particularly as it relieves the significant ring strain of the four-membered ring. masterorganicchemistry.comjove.com

ConditionNumber of π ElectronsMode of RotationStereochemical Outcome
Thermal (Δ)ConrotatoryPredictable based on reactant stereochemistry
Photochemical (hν)DisrotatoryPredictable based on reactant stereochemistry

Sigmatropic Rearrangements Leading to Cyclobutene Frameworks

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-electron system. uh.edu While the acs.orgacs.org-sigmatropic Cope rearrangement and its heteroatom variants are common, specific rearrangements leading directly to the cyclobutene core are less prevalent but significant. A notable example is the vinylcyclopropane-cyclopentene rearrangement, which highlights the utility of strained rings in molecular reorganizations. wikipedia.org

More directly applicable are tandem reactions that incorporate sigmatropic shifts. For instance, a acs.orgacs.org-sigmatropic rearrangement can be coupled with a subsequent cycloaddition to build complex cyclobutene-containing structures. In one such process, dipropargylphosphonates undergo a silver-catalyzed acs.orgacs.org-sigmatropic rearrangement to generate an allene (B1206475) intermediate. nih.gov This intermediate then participates in a cobalt-catalyzed intramolecular [2+2] cycloaddition, which can be an allene-allene or allene-alkyne cycloaddition, to yield bicyclic systems containing a polysubstituted cyclobutene ring. nih.gov

Another relevant rearrangement is the thermal vinylcyclobutane-cyclohexene rearrangement. acs.orgacs.orgnih.gov While this is a ring-expansion of a cyclobutane, understanding its mechanism, which proceeds through a diradical intermediate, provides insight into the stability and reactivity of substituted cyclobutane systems that are precursors to cyclobutenes. acs.orgacs.org

Advanced and Complementary Synthetic Approaches to Cyclobutenes

Modern synthetic chemistry has developed multi-step, one-pot procedures known as cascade reactions to construct complex molecular architectures with high efficiency.

Cascade Reactions for Complex Cyclobutane and Cyclobutene Scaffolds

Cascade reactions offer a powerful strategy for synthesizing complex molecules containing cyclobutane and cyclobutene rings from simple precursors in a single operation, avoiding the isolation of intermediates. nih.govnih.gov These reactions often involve a combination of different reaction types, such as cycloadditions, rearrangements, and radical processes.

Examples of Cascade Reactions:

Photoredox-Catalyzed Cascades : Visible-light photoredox catalysis can initiate cascade reactions to build cyclobutane rings. nih.gov One such process involves a radical strain-release/ acs.orgacs.org-rearrangement cascade. nih.govrsc.org In this strategy, readily available α-silylamines act as radical precursors, and strained systems like bicyclo[1.1.0]butanes (BCBs) or cyclobutenes serve as radical acceptors. nih.gov The reaction proceeds to form structurally diverse polysubstituted cyclobutanes. rsc.org

Palladium-Catalyzed Cascades : Transition metals like palladium can catalyze tandem sequences to create fused cyclobutene derivatives. For example, a sequence of Sonogashira coupling, propargyl–allenyl isomerization, and [2+2] cycloaddition between haloarenes and diynylic ethers produces benzooxepane-fused cyclobutenes. rsc.org

Radical Cascade of Simple Cyclobutanes : A novel radical cascade strategy allows for the direct synthesis of highly functionalized cyclobutenes from simple cyclobutanes. rsc.org Using a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI), this method involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds, leading to diaminated, disulfonylated, or tribrominated cyclobutene derivatives. rsc.org

Intramolecular [2+2] Cycloaddition Cascades : The intramolecular [2+2] cycloaddition of allenes with alkenes is a versatile method for creating bicyclic frameworks containing cyclobutane. acs.org A cascade can be designed where an allene is generated in situ from a propargyl derivative, which then immediately undergoes the intramolecular cycloaddition to form the cyclobutane-fused product. acs.org

These advanced methods highlight the modularity and efficiency of modern organic synthesis in accessing complex cyclobutene-containing scaffolds. acs.org

Functionalization Reactions of Pre-formed Cyclobutene Rings

The modification of pre-formed cyclobutene rings is a direct and powerful strategy for synthesizing highly substituted and complex four-membered structures. These strained ring systems serve as versatile platforms for further chemical transformations. researchgate.net

A variety of reactions can be employed to functionalize the cyclobutene scaffold. One notable approach involves a [2+2] click chemistry cycloaddition pathway that yields a library of highly functionalized cyclobutenes. researchgate.net These products can then undergo late-stage functionalization. For instance, cyclobutenes bearing a methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, demonstrating the scaffold's tolerance to subsequent chemical modifications. researchgate.net

Another strategy involves synthesizing cyclobutene derivatives with moieties amenable to further reactions, such as a phenyl sulfide (B99878) group. nih.gov These thioether-containing cyclobutenes can be generated through the reaction of a sulfonate ester with various thiophenols, followed by tosylation and elimination. nih.gov The resulting structures are primed for additional functionalization. Furthermore, the double bond within the cyclobutene ring can participate in reactions like the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, a reaction useful in bioorthogonal chemistry. nih.gov The reactivity of these cyclobutenes can be tuned by the electronic properties of substituents on the phenyl ring. nih.gov

Novel cycloaddition reactions have also been developed to create functionalized cyclobutenes from simple starting materials. A Lewis acid-catalyzed [2+1+1] cycloaddition of isocyanides with alkylidene malonates provides access to a range of cyclobutene skeletons under mild conditions. rsc.org These products can be subjected to various downstream transformations, and in some cases, undergo an unprecedented ring expansion to form polysubstituted maleimides. rsc.org The sulfa-Michael addition of thiols to activated cyclobutenes, in the presence of a catalyst, allows for the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes, effectively functionalizing the original double bond. rsc.org

Table 1: Selected Functionalization Reactions of Cyclobutene Scaffolds

Reaction TypeKey Reagents/CatalystsProduct TypeReference
[2+2] Click Chemistry & Late-Stage Functionalization1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ideHighly functionalized cyclobutenes, subsequently converted to carboxylic acids, alcohols, etc. researchgate.net
Synthesis of Thioether Derivatives & IEDDA ReactionThiophenols, TsCl, DBU; DipyridyltetrazineCyclobutenes with phenyl sulfide moieties; Dihydropyridazine/pyridazine products nih.gov
[2+1+1] CycloadditionIsocyanides, Alkylidene malonates, Lewis acid catalystPolysubstituted cyclobutene skeletons rsc.org
Sulfa-Michael AdditionThiols, DBU or Chiral Squaramide CatalystThio-substituted cyclobutane esters and amides rsc.org

Utilizing Strained Intermediates (e.g., [1.1.1]Propellane) in Cyclobutane/Cyclobutene Formation

Highly strained molecules, such as [1.1.1]propellane, are valuable starting materials for synthesizing cyclobutane derivatives due to the exceptional reactivity of the central bond between the two bridgehead carbons. ccspublishing.org.cn Strain-release approaches allow for the construction of complex cyclobutane and bicyclo[1.1.1]pentane (BCP) scaffolds. researchgate.net The reactivity of [1.1.1]propellane can be channeled through several pathways, including radical, anionic, and transition metal-catalyzed routes. ccspublishing.org.cnresearchgate.net

Radical Pathways: Radical reactions are a common method for functionalizing [1.1.1]propellane. For example, photoredox-catalyzed reactions of organic halides with [1.1.1]propellane can generate BCP derivatives. ccspublishing.org.cn Similarly, UV-promoted radical reactions with disulfides or triethylborane-initiated additions can be used to introduce sulfur-containing or halogenated functional groups. ccspublishing.org.cn

Anionic Pathways: Anionic reactions provide another route to functionalized products. The addition of 2-azaallyl anions to [1.1.1]propellane can synthesize BCP benzylamines. ccspublishing.org.cn This highlights the ability to use carbon-based nucleophiles to open the strained propellane core.

Transition Metal-Catalyzed Pathways: Transition metals can effectively catalyze the ring-opening of [1.1.1]propellane. An experimentally simple copper-catalyzed procedure allows for the ring opening of [1.1.1]propellane and subsequent reaction with alkynes to yield cyclobutane-containing allenes and alkynes. organic-chemistry.org Nickel catalysis can also be employed, enabling [1.1.1]propellane to act as a carbene precursor in the cyclopropanation of alkenes. ccspublishing.org.cnorganic-chemistry.org An innovative approach for the 1,3-difunctionalization of [1.1.1]propellane uses an iron-hydride catalyzed process involving nucleophilic attack followed by ring opening to access highly functionalized cyclobutanes. researchgate.net

Table 2: Synthetic Pathways Utilizing [1.1.1]Propellane for Cyclobutane/BCP Formation

PathwayCatalyst/InitiatorReactantPrimary Product ScaffoldReference
RadicalPhotoredox catalyst, UV light, or TriethylboraneOrganic halides, DisulfidesBicyclo[1.1.1]pentane (BCP) ccspublishing.org.cn
AnionicBase (for generating anion)2-Azaallyl anions, 2-Aryl-1,3-dithianesBicyclo[1.1.1]pentane (BCP) ccspublishing.org.cn
Transition Metal-CatalyzedCopper(I) saltsAlkynesExocyclic allenylic cyclobutanes organic-chemistry.org
Transition Metal-CatalyzedNickel(0) complexesAlkenesMethylenespiro[2.3]hexanes ccspublishing.org.cnorganic-chemistry.org
Transition Metal-CatalyzedFe(acac)3 / SilaneN-Amidopyridinium salts1,3-Difunctionalized cyclobutanes researchgate.net

Grignard and Amide Coupling Reactions for Cyclobutane Derivatives

Classic organometallic and coupling reactions are indispensable tools for synthesizing and diversifying cyclobutane structures. Grignard reagents and amide coupling reactions provide reliable methods for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of polysubstituted cyclobutane derivatives. calstate.edu

Grignard Reactions: Grignard reagents are powerful carbon nucleophiles used to form new C-C bonds. masterorganicchemistry.comorganic-chemistry.org In the context of cyclobutane synthesis, they can induce the stereoselective ring expansion of oxaspiropentanes to produce tertiary cyclobutanols. researchgate.net This reaction proceeds through a cyclobutanone (B123998) intermediate, which is then attacked by the Grignard reagent. researchgate.net The stereospecificity of the Grignard attack on the carbonyl group is a key feature of this transformation. researchgate.net This method provides access to functionalized cyclobutanol (B46151) derivatives, which are versatile intermediates for further synthesis.

Amide Coupling Reactions: Amide coupling reactions are fundamental in medicinal chemistry for their ability to link carboxylic acids and amines. This methodology has been successfully applied to the synthesis of novel, multi-substituted cyclobutane compounds. calstate.edu Starting from cyclobutane carboxylic acids, a combinatorial approach can be used to produce a family of trifunctional cyclobutane molecules by reacting them with various amines. calstate.edu The choice of coupling reagent is critical for optimizing yield and simplifying purification. Reagents such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) and 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDC-HCl) have been explored for this purpose. calstate.edu A two-step synthetic route employing both Grignard and amide coupling reactions has been developed to create libraries of 1,1,3-trisubstituted cyclobutanes with a variety of substituents, including alcohols, amides, and alkyl/aryl groups, demonstrating the modularity of this approach. calstate.edu Additionally, amide bond formation can be combined with other synthetic strategies, such as solid-state photochemical [2+2] cycloadditions, to stereoselectively synthesize carboxy-cyclobutane isomers. rsc.orgrsc.org

Table 3: Comparison of Amide Coupling Reagents in Cyclobutane Synthesis

Coupling ReagentAbbreviationReported YieldObservationsReference
Hexafluorophosphate Benzotriazole Tetramethyl UroniumHBTU48.4%Product required recrystallization; yielded a mix of white powder and brown rods. calstate.edu
1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide HydrochlorideEDC-HCl9.6%Produced uniform white crystals; purification was noted to be easier compared to HBTU reactions. calstate.edu

Theoretical and Computational Investigations of Cyclobutene Systems

Quantum Chemical Methodologies Applied to Cyclobutenes

A diverse array of quantum chemical methods is employed to study the properties of cyclobutene (B1205218) and its derivatives. The choice of method depends on the specific property being investigated and the desired balance between computational cost and accuracy.

Density Functional Theory (DFT) is a widely used method for its efficiency in calculating the electronic structure of molecules. It is often the starting point for geometric optimizations and frequency calculations of cyclobutene systems. Various functionals, such as B3LYP and PBE0, have been utilized to analyze the influence of substituents on the ring-opening of cyclobutene-like systems.

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation, providing more accurate energy predictions than DFT for many systems. It is frequently used for single-point energy calculations on DFT-optimized geometries to refine energetic profiles.

Quadratic Configuration Interaction (QCISD) and Coupled Cluster (e.g., CCSD(T)) methods offer even higher levels of theory and are considered the "gold standard" for accuracy in computational chemistry. These methods are computationally expensive but are used for critical energy calculations, such as determining reaction barriers to a high degree of precision.

Complete Active Space Self-Consistent Field (CASSCF) is a multireference method that is essential for studying systems with significant static correlation, such as diradical species or transition states involved in bond-breaking processes like the ring-opening of cyclobutene. CASSCF provides a qualitatively correct description of the wavefunction in these complex situations.

Quantum Monte Carlo (QMC) methods are a class of stochastic approaches that can achieve very high accuracy, often comparable to high-level coupled-cluster methods, and are particularly useful for calculating ground-state energies of challenging systems.

Natural Bond Orbital (NBO) Analysis is a technique used to analyze the computed wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This analysis provides valuable chemical insights into bonding, charge distribution, and hyperconjugative interactions that stabilize or destabilize the molecule.

Energetic Profiles and Transition State Analysis for Cyclobutene Transformations

A major focus of computational studies on cyclobutenes is the elucidation of their reaction mechanisms, particularly the electrocyclic ring-opening to form 1,3-butadienes.

Reaction Energy Differences and Activation Barriers for Ring Opening

Computational studies have shown that the activation barrier for the thermal ring-opening of the parent cyclobutene is significantly influenced by substituents. For instance, substituting the cyclobutene ring can alter the stability of both the ground state and the transition state, thereby modulating the activation energy. The relief of ring strain is a major driving force for this transformation.

TransformationMethodΔE_rxn (kcal/mol)E_a (kcal/mol)
Cyclobutene → 1,3-Butadiene (B125203) (Ring Opening)Various High-Level~ -10 to -15~ 33

Note: The values in this table are approximate and represent typical computed values for the parent cyclobutene ring-opening. Specific values can vary depending on the level of theory and basis set used.

Prediction of Stereochemical Outcomes and Reaction Selectivity

The stereochemistry of the electrocyclic ring-opening of cyclobutenes is famously governed by the Woodward-Hoffmann rules, which predict a conrotatory pathway for the thermal reaction and a disrotatory pathway for the photochemical reaction. Computational chemistry allows for a detailed examination of the transition states associated with these pathways.

By calculating the activation energies for both the conrotatory and disrotatory transition states, it is possible to predict the favored stereochemical outcome. For the thermal ring-opening of substituted cyclobutenes, computational studies consistently find that the transition state for the conrotatory process is significantly lower in energy than that for the disrotatory process, in excellent agreement with experimental observations. This allows for the prediction of which specific stereoisomer of the butadiene product will be formed.

Electronic Structure and Bonding Analysis

The significant ring strain in cyclobutenes leads to unusual bonding characteristics and electronic structures, which can be thoroughly investigated using computational tools.

Analysis of Bond Lengths and Angles in Strained Cyclobutenes

Bond/AngleComputed Value
C=C Bond Length~ 1.34 Å
C-C (adjacent to C=C)~ 1.52 Å
C-C (opposite to C=C)~ 1.57 Å
Internal Ring Angles~ 85-94°

Note: These are representative values for the parent cyclobutene. Substituents, such as a cyclobutyl group, would be expected to cause minor perturbations to these values.

Examination of Diradical Character and Electronic Delocalization

The transition state of the thermal ring-opening of cyclobutene is often described as having significant diradical character . As the C-C single bond breaks, the two electrons that formed the bond become partially localized on the two carbon atoms. Multireference methods like CASSCF are crucial for accurately describing the electronic structure of this transition state.

Calculation and Interpretation of Strain Energy (Angle Strain, Torsional Strain)

Ring strain is a critical concept in understanding the stability and reactivity of cyclic molecules. wikipedia.org It arises from the deviation of bond angles from their ideal values (angle strain) and the eclipsing of bonds on adjacent atoms (torsional strain). wikipedia.orgonlineorganicchemistrytutor.com In four-membered rings like cyclobutane (B1203170) and cyclobutene, these strains are significant and dictate their chemical behavior. libretexts.org

Angle Strain: In cyclobutane, the carbon atoms are sp³-hybridized, preferring bond angles of 109.5°. libretexts.org A planar cyclobutane structure would necessitate internal bond angles of 90°, leading to substantial angle strain. wikipedia.org To mitigate this, the molecule adopts a non-planar, puckered conformation, which slightly reduces the C-C-C bond angles to about 88°, thereby increasing angle strain but relieving torsional strain. wikipedia.orglibretexts.org

Torsional Strain: If cyclobutane were planar, all eight C-H bonds on adjacent carbons would be fully eclipsed, creating significant torsional strain. youtube.comyoutube.com The puckering of the ring alleviates this by moving these bonds into a more staggered, lower-energy arrangement. libretexts.orgyoutube.com The final puckered geometry of cyclobutane is an energetic compromise, minimizing the total ring strain by balancing the opposing effects of angle and torsional strain. nih.gov

The total ring strain of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol). libretexts.orgnih.gov Computational studies on cyclobutene reveal a total ring strain of about 28.7 kcal/mol. nih.gov This high strain energy is primarily attributed to angle strain. wikipedia.org

In 1-cyclobutylcyclobutene, the total strain energy is a composite of the inherent strain in both the cyclobutane and cyclobutene rings, plus any additional steric strain arising from the interaction between the two connected rings. The cyclobutyl substituent, with its own inherent strain, is expected to influence the electronic structure and stability of the cyclobutene ring.

Comparative Strain Energies of Small Cycloalkanes

CompoundTotal Strain Energy (kcal/mol)
Cyclopropane (B1198618)28.1
Cyclobutane26.3
Cyclopentane7.1
Cyclobutene28.7
Data sourced from computational and thermochemical studies. nih.govnih.gov

Conformational Analysis of Cyclobutene Rings (e.g., Puckered Conformations, Ring Inversion Barriers)

The conformational landscape of this compound is primarily dictated by the behavior of its constituent rings, particularly the flexible cyclobutane moiety.

Puckered Conformations: Unlike the essentially planar cyclobutene ring, cyclobutane is known to adopt a non-planar, puckered or "butterfly" conformation. youtube.comnih.gov This puckering is a crucial mechanism to relieve the torsional strain that would be present in a planar structure. youtube.com High-level ab initio calculations have determined the equilibrium puckering angle (the dihedral angle between the C-C-C planes) of cyclobutane to be approximately 29.6°. nih.govacs.org This puckered structure results in two distinct positions for substituents: axial and equatorial, although they are less well-defined than in cyclohexane. acs.org

Ring Inversion Barriers: The puckered cyclobutane ring is not static. It can undergo a rapid inversion process, or "ring-flipping," where one puckered conformation converts to an equivalent, inverted form. scribd.com This process involves passing through a higher-energy planar transition state. The energy barrier for this ring inversion in the parent cyclobutane has been a subject of extensive computational study. High-level calculations estimate this barrier to be around 482-518 cm⁻¹ (approximately 1.4-1.5 kcal/mol). acs.orgresearchgate.net Interestingly, computational analysis using Natural Bond Orbital (NBO) theory suggests that this inversion barrier is not solely due to overcoming torsional strain in the planar state. acs.orgnih.gov It is also a consequence of electronic delocalization, specifically hyperconjugative interactions (σCC → σCH* and σCH → σCH*) that are stronger and more stabilizing in the puckered conformation. acs.orgnih.gov

For this compound, the cyclobutane ring is expected to exhibit this characteristic puckering and ring inversion. The bulky cyclobutene substituent attached to the cyclobutane ring would likely have a preferred orientation, either axial or equatorial, to minimize steric interactions. acs.orgic.ac.uk This preference could result in two non-equivalent puckered conformers with a specific energy difference, and the barrier to inversion between them might be altered compared to the parent cyclobutane. The conformational preference of the substituent can, in turn, modulate the puckering of the ring itself. acs.org

Calculated Conformational Parameters for Cyclobutane

ParameterCalculated Value
Equilibrium Puckering Angle (θ)29.59° - 35°
Ring Inversion Barrier~1.45 kcal/mol (508 cm⁻¹)
Data from high-level ab initio and spectroscopic studies. acs.orgresearchgate.net

Spectroscopic Techniques for Characterization and Mechanistic Elucidation of Cyclobutenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural and dynamic investigation of cyclobutene (B1205218) compounds. Various NMR techniques offer complementary information, from basic structural confirmation to complex stereochemical and conformational analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of cyclobutene derivatives.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of protons in the cyclobutene ring are characteristic. For the parent cyclobutene, the olefinic protons typically resonate around δ 5.95 ppm, while the allylic methylene (B1212753) protons appear at approximately δ 2.57 ppm. chemicalbook.com In substituted cyclobutenes, these values are influenced by the electronic and steric effects of the substituents. rsc.org For instance, in various 3-substituted-3-methylcyclobut-1-enyl derivatives, the vinylic proton signal appears as a triplet at around δ 5.76 ppm. rsc.org The coupling constants between vicinal protons can provide information about the ring's conformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. In substituted cyclobutenes like (3-butyl-3-methylcyclobut-1-enyl)benzene, the olefinic carbons of the cyclobutene ring show distinct chemical shifts. rsc.org The chemical shifts of the carbon atoms are sensitive to the nature of the substituents, allowing for detailed structural assignment. For cyclobutane (B1203170), a related saturated compound, all eight hydrogen atoms are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum at approximately 1.96 ppm. docbrown.infochemicalbook.com This highlights the impact of the double bond on the magnetic environment of the nuclei in cyclobutenes.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclobutene Derivatives

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CyclobuteneOlefinic CH5.95-
CyclobuteneAllylic CH₂2.57-
((2-(3-ethyl-3-methylcyclobut-1-enyl)ethyl)benzene)Vinylic CH5.76 (t)123.1, 146.2
((2-(3-ethyl-3-methylcyclobut-1-enyl)ethyl)benzene)Allylic CH₂2.01 (dd)39.1
(3-butyl-3-methylcyclobut-1-enyl)benzeneVinylic CH6.37 (s)-
(3-butyl-3-methylcyclobut-1-enyl)benzeneAllylic CH₂2.40 (dd)-

While not directly applicable to 1-Cyclobutylcyclobutene, Oxygen-17 (¹⁷O) NMR spectroscopy is a powerful technique for investigating the electronic properties of related compounds such as cyclobutene-1,2-diones. nih.govacs.org The ¹⁷O chemical shifts are highly sensitive to the electron density around the oxygen atoms. researchgate.net In substituted cyclobutene-1,2-diones, the range of ¹⁷O chemical shifts for the carbonyl groups is remarkably large, spanning from 263 to 508.6 ppm, depending on the nature of the 3,4-substituents. acs.org This sensitivity allows for the detailed study of substituent effects on the electronic structure of the carbonyl groups. nih.govacs.org Theoretical calculations of ¹⁷O chemical shifts have been shown to reproduce experimental trends, providing a valuable tool for understanding the electronic structure of these compounds. acs.org

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes and chemical exchange. In cyclobutane derivatives, the ring is not planar and undergoes a puckering motion. docbrown.info DNMR can be used to study the energetics of this ring inversion. For instance, the temperature dependence of geminal fluorine-fluorine chemical shift differences in unsymmetrically substituted cyclobutanes has been used to determine the free-energy differences between axial and equatorial conformers. researchgate.net Similarly, in certain photodimers of N-acyldibenz[e,f]azepines containing a cyclobutane ring, variable temperature ¹H NMR studies revealed a thermally restricted conformational process attributed to rotation about the C-N amide bond. researchgate.net

NMR spectroscopy is a cornerstone for determining the relative and absolute stereochemistry of chiral molecules. wordpress.com For cyclobutane derivatives formed through photodimerization, NMR techniques, including 2D COSY and NOE, have been instrumental in establishing the stereochemistry of the resulting diastereomeric cyclobutyl dimers. ias.ac.in The Nuclear Overhauser Effect (NOE) is particularly powerful for determining through-space proximity of protons, which is crucial for assigning relative stereochemistry in rigid systems. wordpress.com For example, NOE data was used to determine the structures of cis-syn and trans-syn cyclobutane photodimers of dinucleoside monophosphates. nih.gov These studies revealed specific glycosidic linkages and backbone conformations for the different stereoisomers. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a molecule, which is a critical step in the identification of a new compound. The exact mass measurement can distinguish between compounds that have the same nominal mass but different elemental compositions. This technique is routinely used in the characterization of newly synthesized cyclobutene and cyclobutane derivatives to confirm their molecular formula. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an essential technique for identifying functional groups and gaining insight into molecular structure. The IR spectrum of this compound would be characterized by absorptions corresponding to its alkene and cycloalkane components.

Key vibrational modes for this compound include:

C-H Stretching: The spectrum would show distinct C-H stretching vibrations. The =C-H stretch of the cyclobutene ring typically appears just above 3000 cm-1. The aliphatic C-H stretches from the CH2 groups of both the cyclobutene and cyclobutyl rings will absorb just below 3000 cm-1, generally in the 2850-2990 cm-1 range. docbrown.info

C=C Stretching: The carbon-carbon double bond in the cyclobutene ring gives rise to a stretching vibration. In simple cyclobutenes, this absorption is found in the region of 1560-1570 cm-1. The intensity of this peak can vary depending on the symmetry and substitution around the double bond.

CH2 Bending (Scissoring): The scissoring vibrations of the methylene (CH2) groups in both rings are expected to appear around 1450-1470 cm-1. docbrown.info

Ring Vibrations: The four-membered ring systems have characteristic "ring breathing" and deformation modes. For the cyclobutane ring, characteristic absorptions have been noted in the 900-1250 cm-1 region. dtic.milrsc.org These bands, while sometimes weak, can be indicative of the cyclobutane ring system. The region below 1500 cm-1 is considered the fingerprint region, where the complex pattern of overlapping vibrations is unique to the molecule. docbrown.info

Vibrational ModeFunctional Group / MoietyExpected Wavenumber (cm-1)
=C-H StretchAlkene (Cyclobutene)~3040 - 3080
C-H StretchAlkyl (Cyclobutyl, Cyclobutene)~2850 - 2990
C=C StretchAlkene (Cyclobutene)~1560 - 1570
CH2 ScissoringAlkyl (Both rings)~1450 - 1470
Ring DeformationsCyclobutane/Cyclobutene Rings~900 - 1250 (Fingerprint Region)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. adpcollege.ac.in The wavelength of maximum absorbance (λmax) is determined by the energy gap between these orbitals.

The primary chromophore in this compound is the isolated carbon-carbon double bond. This double bond allows for a π → π* transition, where an electron from the π bonding orbital is excited to the π* antibonding orbital. youtube.com For non-conjugated alkenes, this transition requires high energy and thus occurs at short wavelengths, typically in the vacuum ultraviolet (VUV) region (< 200 nm). youtube.com

For example, the closely related compound 1-methylcyclobutene exhibits a λmax in the gas phase at approximately 196 nm. nist.gov It is expected that this compound would have a very similar UV absorption profile, with a λmax also in the far UV region. Because this is outside the range of standard laboratory UV-Vis spectrophotometers (which typically operate from 200-800 nm), the compound would appear transparent.

The utility of UV-Vis spectroscopy increases dramatically for conjugated systems, where alternating single and multiple bonds create an extended π-electron system. youtube.com This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the λmax to longer, more easily observable wavelengths. youtube.com If the cyclobutene ring in this compound were conjugated with other chromophores (e.g., another double bond or an aromatic ring), the λmax would shift into the standard UV range.

ChromophoreElectronic TransitionExpected λmax Region (nm)Comment
Isolated C=Cπ → π~190 - 200High energy, located in the vacuum UV region.
C-Cσ → σ&lt; 150Very high energy, not observed in standard UV-Vis. adpcollege.ac.in

Advanced Spectroscopic Methods (e.g., Microwave Spectroscopy, Electron Paramagnetic Resonance (EPR))

Beyond the standard methods of MS, IR, and UV-Vis, advanced spectroscopic techniques can provide exceptionally detailed information about molecular structure and electronic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is specifically designed to study chemical species that have one or more unpaired electrons, such as free radicals or transition metal complexes. libretexts.orgauburn.edu Since this compound is a stable, closed-shell molecule, it has no unpaired electrons and is therefore "EPR silent." However, EPR would be an invaluable tool for studying radical intermediates that could be formed from this compound. For instance, in mechanistic studies of radical addition reactions to the double bond or hydrogen abstraction from the rings, EPR could be used to detect and characterize the resulting radical species, providing insight into their structure and electron distribution. researchgate.net

Broader Research Implications and Future Outlook in Cyclobutene Chemistry

Strategic Utility of Cyclobutenes as Synthetic Intermediates in Complex Molecule Construction

Cyclobutene (B1205218) derivatives serve as powerful and versatile building blocks in the synthesis of complex organic molecules. nih.govnsf.gov Their inherent ring strain, estimated to be around 26.7 kcal/mol, makes them susceptible to controlled ring-opening reactions, providing access to a variety of valuable structural motifs. researchgate.netbaranlab.org This reactivity has been harnessed by chemists to construct larger, more intricate molecular architectures, including those found in natural products and pharmaceutically relevant compounds. nih.govnsf.govrsc.orgresearchgate.netnih.govrsc.org

The utility of cyclobutenes stems from their ability to be transformed into other functional groups and ring systems. For example, they are excellent precursors for the synthesis of highly functionalized cyclobutanes, which are core structures in numerous bioactive molecules. nih.govnsf.govnih.gov Furthermore, the double bond within the cyclobutene ring can be readily functionalized, allowing for the introduction of diverse substituents and the creation of multiple stereogenic centers. This modularity is highly attractive in synthetic chemistry, enabling the rapid and diversified synthesis of complex targets from a common cyclobutene intermediate. researchgate.net The strategic application of cyclobutene intermediates has been showcased in the total synthesis of several natural products, where the controlled release of ring strain drives key bond-forming events. rsc.orgrsc.org

Advancements in Asymmetric Synthesis of Chiral Cyclobutene Derivatives and Their Transformations

The development of methods for the asymmetric synthesis of chiral cyclobutene derivatives represents a significant area of progress in organic chemistry. dicp.ac.cnresearchgate.net Chiral cyclobutenes are not only important structural motifs in their own right but also serve as valuable chiral building blocks for the synthesis of other enantiomerically enriched compounds. researchgate.netdicp.ac.cn

A predominant strategy for accessing these chiral structures is through catalytic enantioselective [2+2] cycloadditions between alkynes and alkenes. nih.govnsf.govacs.org Historically, these reactions were limited in scope, often requiring activated or highly reactive substrates. nih.govnsf.govacs.org However, recent breakthroughs have led to the development of broadly applicable catalytic systems, such as those based on cobalt, that can effect this transformation with high enantioselectivity (often in the range of 86–97% enantiomeric excess) for a wide variety of substrates. nih.govnsf.govacs.org

Beyond cycloadditions, other innovative organocatalytic approaches have emerged. For instance, the use of chiral Brønsted acids, like N-triflyl phosphoramide (B1221513), has enabled the highly efficient and enantioselective isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes under mild conditions. dicp.ac.cn These advancements provide chemists with powerful tools to construct complex chiral molecules with a high degree of stereochemical control. The resulting enantioenriched cyclobutenes can then undergo further stereospecific transformations, preserving the hard-won chirality in the final product. nih.govdicp.ac.cn

Catalytic System Reaction Type Key Features Reported Enantioselectivity
Cobalt-based catalysts with chiral ligands[2+2] CycloadditionBroad substrate scope, earth-abundant metal. nih.govnsf.govacs.org86–97% ee nih.govnsf.govacs.org
Rhodium catalysts with chiral diene ligandsAsymmetric 1,4-additionHigh diastereo- and enantioselectivity for arylation. rsc.orgNot specified
Chiral N-triflyl phosphoramide (Brønsted acid)Isomerization of bicyclo[1.1.0]butanesOrganocatalytic, mild conditions, low catalyst loading. dicp.ac.cnUp to 90% ee dicp.ac.cn
Iridium catalysts with chiral phosphoramidite (B1245037) ligandsCascade allylic etherification/[2+2] photocycloadditionOne-pot synthesis of oxa- nsf.govdicp.ac.cn-bicyclic heptanes. chemistryviews.orgExcellent enantioselectivities chemistryviews.org

Development of Novel Catalytic Systems and Reaction Discovery for Cyclobutene Transformations

The discovery of novel catalytic systems is a primary driver of innovation in cyclobutene chemistry. Researchers are continuously exploring new catalysts and reaction pathways to expand the synthetic utility of these strained rings. rsc.orgnih.gov Earth-abundant metals like cobalt have emerged as powerful catalysts for enantioselective [2+2] cycloadditions, offering a more sustainable alternative to precious metal catalysts. nih.govnsf.govacs.org Mechanistic studies of these cobalt-catalyzed reactions have highlighted the importance of a cationic Co(I)-intermediate, providing insights that could have broad implications for homogeneous catalysis. nih.govacs.org

Rhodium-catalyzed reactions have also proven effective for cyclobutene functionalization. For example, rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes provides a modular entry to functionalized cyclobutanes. nih.gov Additionally, rhodium/diene-catalyzed asymmetric 1,4-additions of arylboronic acids to cyclobutene-1-carboxylate esters have been developed. nih.govrsc.org Other transition metals, including gold and ruthenium, have also been employed in catalytic [2+2] cycloadditions to afford cyclobutene products. organic-chemistry.orgacs.org Furthermore, copper-catalyzed radical cascade reactions have been developed to synthesize highly functionalized cyclobutenes directly from simple cyclobutanes, involving the cleavage of multiple C-H bonds. rsc.org These discoveries not only provide new methods for constructing cyclobutene-containing molecules but also deepen our fundamental understanding of catalysis and reactivity. acs.org

The Interplay of Advanced Computational Chemistry and Experimental Studies in Driving Cyclobutene Research

The synergy between computational chemistry and experimental studies has become indispensable in advancing the field of cyclobutene chemistry. rsc.org Density Functional Theory (DFT) calculations, in particular, have provided profound insights into reaction mechanisms, stereoselectivity, and the energetics of various transformations involving cyclobutenes. rsc.orgresearchgate.netacs.orgrsc.org

For instance, computational studies have been instrumental in elucidating the mechanistic details of the stereoretentive synthesis of cyclobutanes from pyrrolidines, rationalizing the stereochemical outcome by comparing the energy barriers for radical rotation versus cyclization. acs.org In the study of force-triggered, formally forbidden disrotatory ring-opening of cyclobutene, the combination of single-molecule force spectroscopy and computation revealed the significant influence of substituents on the reaction energetics. rsc.org DFT calculations have also been used to understand the structural and electronic properties of novel cyclobutene-based macrocycles, suggesting the possibility of multiple configurations for larger ring sizes. rsc.orgresearchgate.netrsc.org This predictive power allows researchers to rationalize experimental observations and to design new experiments and catalysts with greater efficiency. acs.orgnih.govrsc.org The feedback loop between theory and experiment accelerates the pace of discovery, leading to the development of more efficient and selective reactions. acs.org

Research Area Computational Method Key Insights Gained
Stereoselective synthesis of cyclobutanes from pyrrolidinesDFTRationalized stereoretention by comparing energy barriers of radical rotation and cyclization. acs.org
Force-triggered ring-opening of cyclobuteneSingle-molecule force spectroscopy and computationElucidated substituent effects on the energetics of the symmetry-forbidden reaction. rsc.org
Cyclobutene-based macrocyclesDFT and Molecular Dynamics (MD) simulationsPredicted structural and electronic properties, and possible configurations for larger rings. rsc.orgresearchgate.netrsc.org
Intramolecular cycloadditions of cyclobutadieneTheoretical studiesProvided insight into factors influencing competing pericyclic pathways. nih.gov
Regioselectivity in allene-alkyne cycloadditionsDFTProvided insights into the mechanism and the origin of unusual regioselectivity. acs.orgacs.org

Emerging Research Areas in Cyclobutene Macrocycles

An exciting and relatively new frontier in cyclobutene chemistry is the design and synthesis of macrocycles containing one or more cyclobutene units. rsc.orgresearchgate.netrsc.org These nanoscopic structures can exhibit unusual magnetic, optical, and electronic properties compared to their linear counterparts due to the presence of conjugated π-systems without end groups. rsc.orgresearchgate.netmit.edu

The rigid, four-membered ring of a 3,4-bis(methylene)cyclobutene, for example, can act as a vertex with an angle slightly less than 90°, which is favorable for promoting macrocyclization. rsc.orgresearchgate.netrsc.org This has led to the facile, high-yielding, and template-free synthesis of a series of π-conjugated macrocycles. rsc.orgresearchgate.netrsc.org Structure-property studies of these novel macrocycles have revealed size- and linkage-dependent electrochemical and photophysical properties. rsc.orgresearchgate.net The development of synthetic strategies for these complex architectures opens up new possibilities for applications in materials science, such as in organic electronics. researchgate.netmdpi.comnih.govnih.gov The use of macrocyclic structures as templates for diastereoselective transformations is also an area of active investigation, potentially enabling the synthesis of complex natural products containing cyclobutane (B1203170) rings through transannular reactions. auburn.edu

Q & A

Q. What are the validated synthetic routes for 1-cyclobutylcyclobutene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves [2+2] cycloaddition or ring-strain-driven functionalization. For example, photochemical dimerization of cyclobutene derivatives under UV light (λ = 254 nm) yields bicyclic structures, but side reactions like retro-Diels-Alder decomposition may occur at elevated temperatures (>100°C) . Optimization requires controlling solvent polarity (e.g., dichloromethane vs. THF) and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Yield and purity can be monitored via GC-MS and ¹H/¹³C NMR, with typical isolated yields ranging from 30–60% depending on steric hindrance .

Q. How can the structural and electronic properties of this compound be characterized to confirm its identity?

Methodological Answer: Combined spectroscopic and computational techniques are critical:

  • NMR : Look for characteristic deshielded protons (δ = 5.5–6.5 ppm for cyclobutene double bonds) and coupling patterns indicative of ring strain.
  • IR : Stretching frequencies near 1650 cm⁻¹ confirm C=C bonds.
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles (e.g., ~88° for cyclobutene rings) and compare with X-ray crystallography data .

Advanced Research Questions

Q. What are the mechanistic pathways for the thermal decomposition of this compound, and how do substituents affect its stability?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures (T₀). For this compound, T₀ ≈ 120°C in inert atmospheres, with activation energy (Eₐ) calculated via Kissinger analysis (~150 kJ/mol). Electron-withdrawing groups (e.g., -NO₂) destabilize the ring, lowering T₀ by 20–30°C, while bulky substituents increase steric protection . Gas-phase pyrolysis coupled with mass spectrometry identifies primary decomposition products (e.g., ethylene or butadiene fragments).

Q. How does this compound participate in transition-metal-catalyzed C–H activation reactions, and what factors govern regioselectivity?

Methodological Answer: Pd-catalyzed cross-coupling with aryl halides (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., SPhos vs. XPhos) to direct C–H functionalization. Cyclobutene’s ring strain lowers activation energy for oxidative addition but may lead to competing β-hydride elimination. Regioselectivity is influenced by steric effects (e.g., 1,2- vs. 1,3-insertion) and electronic factors (Mayer bond orders predict reactive sites). In situ IR spectroscopy monitors reaction progress, while DFT (M06-2X/def2-TZVP) models transition states .

Q. What computational strategies best predict the reactivity of this compound in supramolecular host-guest systems?

Methodological Answer: Molecular dynamics (MD) simulations with AMBER or CHARMM force fields model host-guest binding affinities. Polarizable continuum models (PCM) estimate solvation effects, while non-covalent interaction (NCI) plots visualize van der Waals interactions. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ ~10³–10⁴ M⁻¹) for hosts like cucurbiturils. Discrepancies between computed and experimental Kₐ values often arise from neglected entropy contributions or solvent dynamics .

Addressing Contradictions in Literature

Q. Why do reported strain energies for this compound vary across studies, and how can these discrepancies be resolved?

Methodological Answer: Strain energy estimates range from 25–40 kcal/mol due to differing computational methods (e.g., homodesmotic vs. isodesmic reactions) and basis set choices. To resolve contradictions:

  • Standardize calculations using high-level methods (e.g., CCSD(T)/CBS).
  • Compare experimental heats of hydrogenation with computed values.
  • Re-evaluate reference systems (e.g., cyclohexane vs. norbornene) for consistency .

Q. Guidelines for Researchers

  • Experimental Reproducibility : Follow Beilstein Journal protocols for reporting synthesis (e.g., detailed catalyst loadings, solvent purification methods) .
  • Data Transparency : Deposit raw spectral data (NMR, MS) in public repositories like Zenodo, citing accession numbers in publications.
  • Ethical Considerations : Disclose competing methodologies (e.g., alternative catalysts) to avoid bias in literature reviews .

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